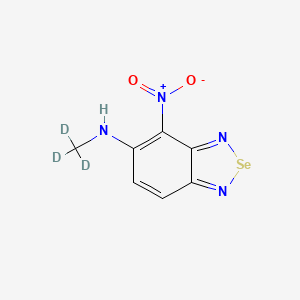

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole

Beschreibung

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole: is a compound with the molecular formula C7H3D3N4O2Se and a molecular weight of 260.13 . It is a stable isotope-labeled compound, often used in various scientific research applications . The compound is characterized by the presence of a benzoselenadiazole ring, which is a heterocyclic structure containing selenium, nitrogen, and carbon atoms .

Eigenschaften

Molekularformel |

C7H6N4O2Se |

|---|---|

Molekulargewicht |

260.14 g/mol |

IUPAC-Name |

4-nitro-N-(trideuteriomethyl)-2,1,3-benzoselenadiazol-5-amine |

InChI |

InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3/i1D3 |

InChI-Schlüssel |

OYZURXRHVHICQN-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole typically involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzoselenadiazole ring .

Industrial Production Methods: While specific industrial production methods for 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 5-Methyl-d3-amino-4-amino-2,1,3-benzoselenadiazole.

Substitution: Formation of various substituted benzoselenadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is used as a reference material in analytical chemistry for the development and validation of analytical methods .

Biology: The compound is utilized in proteomics research to study protein interactions and modifications .

Industry: In the industrial sector, 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole can be used in the development of new materials and as a precursor for the synthesis of other complex molecules .

Wirkmechanismus

The mechanism of action of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is not extensively studied. compounds with similar structures typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Nitro-2,1,3-benzoselenadiazole: Similar structure but lacks the methyl and deuterium substitutions.

2,1,3-Benzoselenadiazole: The parent compound without the nitro and amino groups.

Uniqueness: 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of the methyl and deuterium substitutions, which can influence its chemical properties and reactivity. These modifications can also enhance its stability and make it a valuable tool in scientific research .

Biologische Aktivität

5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole (CAS No. 1246815-24-6) is a unique compound characterized by its molecular formula C7H3D3N4O2Se and a molecular weight of 260.13 g/mol. This compound is notable for its stable isotope labeling with deuterium, which enhances its utility in various biological and chemical research applications. The following sections will explore the synthesis, mechanisms of action, biological activities, and relevant case studies associated with this compound.

The synthesis of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole typically involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid and sulfuric acid. The reaction conditions must be optimized to achieve high yields and purity. The compound appears as a green-yellow solid and is often used in analytical chemistry as a reference material for method development.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole | C7H3D3N4O2Se | 260.13 g/mol | 1246815-24-6 |

The biological activity of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole can be attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with cellular components such as proteins and nucleic acids, leading to various biological effects. The deuterium-labeled methyl group allows for precise tracking in biological systems, facilitating studies on its pharmacokinetics and dynamics.

Biological Activity

Research indicates that this compound exhibits potential biological activities in several areas:

1. Antiviral Activity:

- Preliminary studies suggest that derivatives of 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole may possess antiviral properties. These derivatives are being explored for their efficacy against viral infections due to their ability to interfere with viral replication mechanisms .

2. Anticancer Properties:

- The compound is under investigation for its anticancer activities. Its mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways related to cell survival .

3. Proteomics Research:

- In proteomics, the stable isotope label (deuterium) is utilized to study protein interactions and functions more accurately. This application is crucial for understanding complex biological processes at the molecular level.

Case Studies

Several studies have highlighted the biological relevance of compounds similar to or derived from 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole:

Case Study 1: Antiviral Efficacy

- A study explored the antiviral efficacy of nitro-substituted benzodiazoles against HIV. Results indicated that certain modifications led to increased activity against viral replication in cell cultures .

Case Study 2: Cancer Cell Line Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.